

An In-depth Technical Guide to the FT-IR Spectrum of 4-Nitroindole

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Compound of Interest		
Compound Name:	4-Nitroindole	
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This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **4-nitroindole**, a crucial molecule in various research and development sectors. Understanding its vibrational properties through FT-IR spectroscopy is fundamental for structural elucidation, purity assessment, and monitoring chemical reactions. This document details the characteristic vibrational modes, presents a summary of quantitative data, and outlines a standard experimental protocol.

Introduction to FT-IR Spectroscopy of 4-Nitroindole

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds.[1][2] When a molecule like **4-nitroindole** is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of energy.[3] An FT-IR spectrum plots the absorbed energy (as transmittance or absorbance) against the wavenumber (in cm⁻¹), creating a unique "fingerprint" of the molecule.[3][4]

The **4-nitroindole** molecule (C₈H₆N₂O₂) combines an indole bicyclic structure with a nitro (-NO₂) functional group. Its FT-IR spectrum is characterized by vibrations arising from the indole ring (N-H, C-H, C=C, and C-N bonds) and the prominent stretching modes of the nitro group.



Experimental Protocol: Acquiring the FT-IR Spectrum

A standard methodology for obtaining the FT-IR spectrum of a solid sample like **4-nitroindole** is outlined below.

Objective: To obtain a high-quality mid-infrared spectrum (4000-400 cm⁻¹) of solid **4- nitroindole** for structural analysis.

Materials:

- 4-Nitroindole sample (>98% purity)[5][6]
- Potassium bromide (KBr), spectroscopy grade, desiccated
- · Agate mortar and pestle
- Hydraulic press with pellet-forming die
- FT-IR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the KBr powder in an oven to remove any residual moisture, as water exhibits a broad O-H absorption band that can interfere with the spectrum.[1]
 - Weigh approximately 1-2 mg of the 4-nitroindole sample and 100-200 mg of the dry KBr powder.
 - Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.
 - Transfer the powder to the pellet-forming die.
 - Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.



Data Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
- Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signalto-noise ratio.
- The spectrum is typically recorded in the mid-IR range of 4000 cm⁻¹ to 400 cm⁻¹.

FT-IR Spectrum Analysis of 4-Nitroindole

The FT-IR spectrum of **4-nitroindole** can be divided into distinct regions corresponding to the vibrations of its specific functional groups. The region above 1500 cm⁻¹ is typically used for identifying functional groups, while the more complex region below 1500 cm⁻¹, known as the fingerprint region, is unique to the molecule as a whole.[3][4]

Data Presentation: Vibrational Mode Assignments

The following table summarizes the principal vibrational frequencies observed in the FT-IR spectrum of **4-nitroindole** and their corresponding assignments.



Wavenumber (cm⁻¹)	Intensity	Vibrational Mode Assignment
~3406	Strong, Sharp	N-H stretching (indole ring)
3100 - 3000	Medium	Aromatic C-H stretching
~1616	Medium	C=C aromatic ring stretching
~1550 - 1475	Strong	Asymmetric NO ₂ stretching
~1456	Medium	C-C ring stretching
~1360 - 1290	Strong	Symmetric NO ₂ stretching
~1336	Medium	C-H in-plane bending
~740	Strong	C-H out-of-plane bending (ortho-disubstituted pattern)

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Detailed Interpretation of Vibrational Modes

A. Indole Ring Vibrations

- N-H Stretching: A sharp, strong absorption band is typically observed around 3406 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.[7] The sharpness of this peak distinguishes it from the broader O-H peaks.[8]
- Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings (benzene and pyrrole) appear in the region of 3100-3000 cm⁻¹.
- C=C and C-C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic system are found at medium intensities around 1616 cm⁻¹ and 1456 cm⁻¹.[7] These bands are characteristic of aromatic compounds.[4]
- C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are highly characteristic of the substitution pattern. For 4-nitroindole, a strong peak around 740 cm⁻¹



is indicative of the ortho-disubstituted pattern on the benzene portion of the indole ring. Inplane C-H bending modes can be observed at lower wavenumbers, such as ~1336 cm⁻¹.[7]

B. Nitro Group (NO2) Vibrations

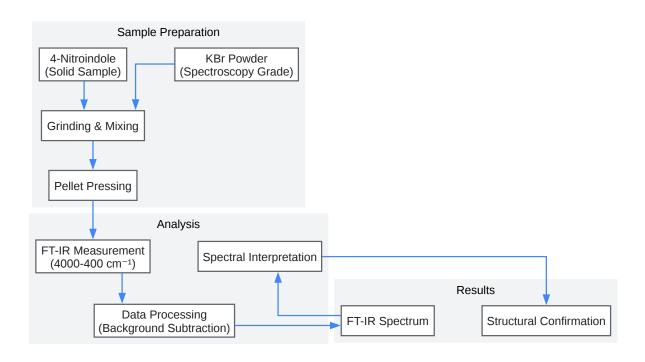
The nitro group is the most prominent feature in the spectrum due to the large change in dipole moment during its vibrations, leading to very strong absorption bands.

- Asymmetric NO₂ Stretching: A very strong absorption band is found in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds.[9] This is one of the most characteristic peaks for identifying the presence of a nitro group.
- Symmetric NO₂ Stretching: A second strong band, corresponding to the symmetric stretching of the N-O bonds, appears at a lower frequency, typically between 1360-1290 cm⁻¹.[9] The presence of both strong asymmetric and symmetric stretching bands is conclusive evidence for the nitro functional group.

Workflow for FT-IR Spectral Analysis

The logical flow from sample preparation to final structural confirmation can be visualized as follows.





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Caption: Workflow for FT-IR analysis of **4-nitroindole**.

Conclusion

The FT-IR spectrum of **4-nitroindole** provides a wealth of structural information. The key identifying features are the sharp N-H stretch of the indole ring around 3406 cm⁻¹ and, most significantly, the two strong absorption bands corresponding to the asymmetric (~1550-1475 cm⁻¹) and symmetric (~1360-1290 cm⁻¹) stretching vibrations of the nitro group.[9] Additional bands related to aromatic C-H and C=C stretching further confirm the indole structure. This detailed spectral analysis serves as a reliable method for the identification and characterization of **4-nitroindole** in various scientific and industrial applications.



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